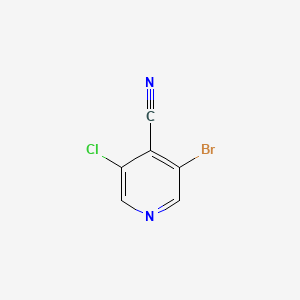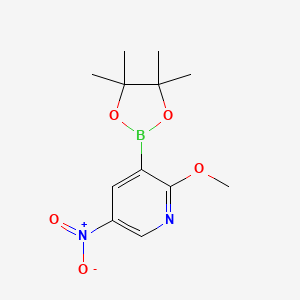
2-Methoxy-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as 2-Methoxypyridine-5-boronic acid pinacol ester, is a boronic acid derivative . It has the empirical formula C12H18BNO3 and a molecular weight of 235.09 . This compound is an organic intermediate with borate and sulfonamide groups .
Molecular Structure Analysis
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available resources, it is known that boronic acid compounds, to which this compound belongs, are used in various transformation processes due to their high stability, low toxicity, and high reactivity .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 47-51 °C . Its SMILES string is COc1ccc(cn1)B2OC©©C©©O2 .科学的研究の応用
Synthesis and Crystallographic Analysis
This compound is often used as an intermediate in the synthesis of more complex molecules. For instance, it has been utilized in the synthesis of boric acid ester intermediates featuring benzene rings. The synthesis involves a three-step substitution reaction, with the structures of the resulting compounds confirmed via FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures are also calculated using density functional theory (DFT), showing consistency with the crystal structures determined by X-ray diffraction. Moreover, the molecular electrostatic potential and frontier molecular orbitals of these compounds are investigated, revealing some of their physicochemical properties (Huang et al., 2021).
Radiopharmaceutical Applications
Another significant application of this compound is in the high-yield synthesis of radioligands and their non-radioactive ligands, crucial for imaging and diagnostic purposes. The synthesis process involves a Suzuki-Miyaura coupling reaction, followed by oxidative removal of protecting groups, yielding the final product with high efficiency. This method demonstrates the compound's role in facilitating the production of radiopharmaceuticals with specific uptake in target regions of the human brain, showcasing its utility in medical imaging and diagnostics (Kim & Choe, 2020).
Isotope-labeled Compound Synthesis
The compound is also pivotal in the synthesis of isotope-labeled molecules, which are essential for tracing, imaging, and studying the metabolic pathways of drugs within biological systems. An example includes the synthesis of HSP90 inhibitors, where the compound served as a key intermediate. These applications are crucial for drug development and understanding the pharmacokinetics of potential therapeutic agents (Plesescu et al., 2014).
Material Science and Chemical Reactivity
In material science, the compound has been explored for its reactivity and potential as a building block in combinatorial chemistry. Its structural characteristics, including the orientation of the dioxaborolane ring and the bond angles of the BO2 group, have been analyzed. Such studies contribute to understanding the compound's stability and reactivity, which are crucial for designing new materials and chemicals with desired properties (Sopková-de Oliveira Santos et al., 2003).
Safety And Hazards
将来の方向性
Boronic acid compounds, including this one, have a wide range of applications in pharmacy and biology . They are used in the organic synthesis of drugs, as enzyme inhibitors or specific ligand drugs, and as fluorescent probes . Boronic ester bonds are also used in the construction of stimulus-responsive drug carriers . Therefore, future research and development in these areas could potentially involve this compound.
特性
IUPAC Name |
2-methoxy-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O5/c1-11(2)12(3,4)20-13(19-11)9-6-8(15(16)17)7-14-10(9)18-5/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHXXIMEAIRKDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674975 |
Source


|
| Record name | 2-Methoxy-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1218791-18-4 |
Source


|
| Record name | 2-Methoxy-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

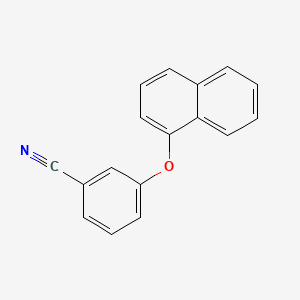
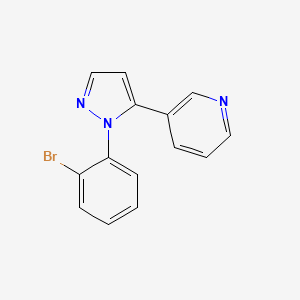
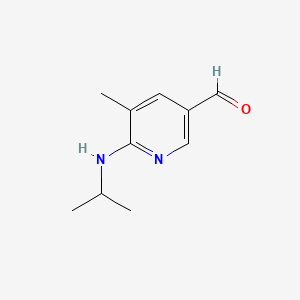
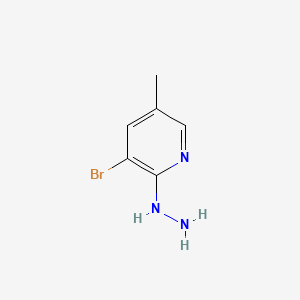
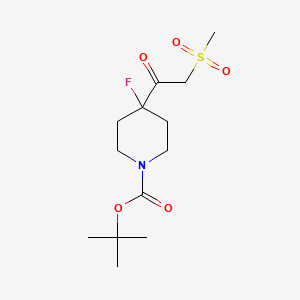
![4-Chloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B567119.png)
![5-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B567120.png)
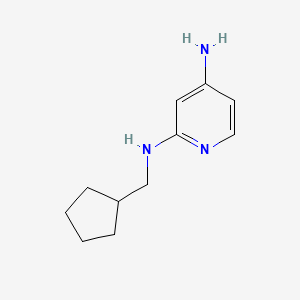
![1-acetyl-4-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B567125.png)
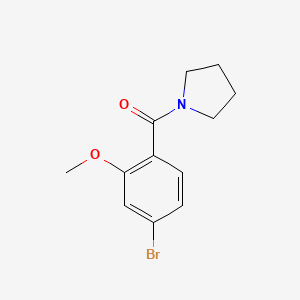
![Methyl-thieno[2,3-d]pyrimidin-2-yl-amine](/img/structure/B567128.png)
![N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B567130.png)
![[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid](/img/structure/B567131.png)
